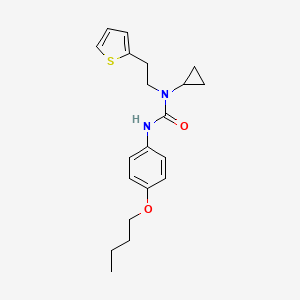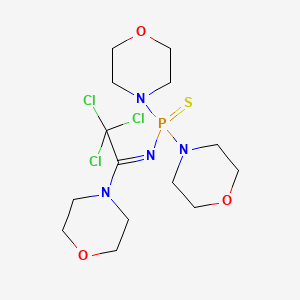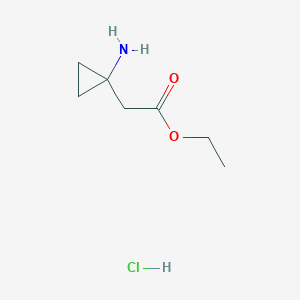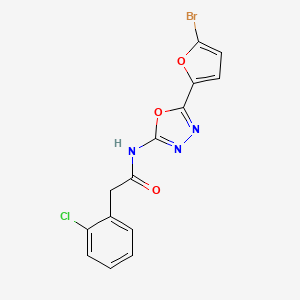
3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity. The thiophen-2-yl group is a heterocyclic component that could contribute to the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the urea group might participate in condensation reactions, while the thiophen-2-yl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the butoxyphenyl group could increase its lipophilicity, potentially affecting its solubility in different solvents.Aplicaciones Científicas De Investigación
1. Cyclodextrin Complexation and Molecular Devices
Research on cyclodextrin complexation and the self-assembly of molecular devices explores the interaction between cyclodextrin and various stilbenes. This study highlights the potential of using complexation for the development of molecular devices, which could be relevant to the application of your compound in materials science or nanotechnology (Lock et al., 2004).
2. Corrosion Inhibition
The use of 1,3,5-triazinyl urea derivatives for corrosion inhibition in mild steel suggests the potential application of urea derivatives in protecting metals from corrosion. This could indicate the utility of the compound you mentioned in similar applications, depending on its chemical properties and effectiveness as a corrosion inhibitor (Mistry et al., 2011).
3. Dye-Sensitized Solar Cells
Urea-doped ZnO films have been investigated as electron transport layers in high-efficiency inverted polymer solar cells. This suggests the potential for urea derivatives to play a role in enhancing the efficiency of solar cells, which could be an area of application for the compound you're asking about if it exhibits similar beneficial properties (Wang et al., 2018).
Mecanismo De Acción
Target of Action
Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing the affinity and selectivity of drug molecules .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “3-(4-Butoxyphenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea”. Urea derivatives often act by interacting with their targets through hydrogen bonding .
Biochemical Pathways
Urea derivatives can be involved in a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the urea group can enhance water solubility, which can influence absorption and distribution .
Result of Action
The effects would depend on the specific biological target and the nature of the interaction .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH and temperature. For example, some boronic esters are known to be susceptible to hydrolysis, especially at physiological pH .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-2-3-14-24-18-10-6-16(7-11-18)21-20(23)22(17-8-9-17)13-12-19-5-4-15-25-19/h4-7,10-11,15,17H,2-3,8-9,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYQVVYODZXLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2587761.png)

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)
![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)


![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)
